molecular formula C20H15FN4O2 B11003918 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-6-yl)acetamide

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-6-yl)acetamide

Cat. No.: B11003918
M. Wt: 362.4 g/mol
InChI Key: LRHDFPJXTBSGPP-UHFFFAOYSA-N
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Description

    2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-6-yl)acetamide: is a complex organic compound with a unique structure.

  • It combines an indole moiety (1H-indol-6-yl) with a pyridazinone ring (3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)).
  • The acetamide group (N-(1H-indol-6-yl)acetamide) is attached to the indole nitrogen.
  • This compound may have interesting pharmacological properties due to its fused heterocyclic rings.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • similar compounds with pyridazinone and indole moieties have been synthesized using various methods.
    • Industrial production methods would likely involve efficient and scalable synthetic routes.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including:

        Oxidation: Oxidation of the pyridazinone ring or the indole moiety.

        Reduction: Reduction of functional groups (e.g., carbonyl reduction).

        Substitution: Substitution reactions at the fluorophenyl or indole positions.

    • Common reagents and conditions would depend on the specific reaction type.
    • Major products could include derivatives with modified functional groups or ring structures.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Exploring its potential as a drug candidate (e.g., anticancer, anti-inflammatory).

      Industry: Assessing its use in materials science or as a precursor for other chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets.
    • It might interact with cellular receptors, enzymes, or signaling pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Remember that while I’ve provided an overview, detailed experimental procedures and specific data would require further research

    Properties

    Molecular Formula

    C20H15FN4O2

    Molecular Weight

    362.4 g/mol

    IUPAC Name

    2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-6-yl)acetamide

    InChI

    InChI=1S/C20H15FN4O2/c21-16-4-2-1-3-15(16)17-7-8-20(27)25(24-17)12-19(26)23-14-6-5-13-9-10-22-18(13)11-14/h1-11,22H,12H2,(H,23,26)

    InChI Key

    LRHDFPJXTBSGPP-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4)F

    Origin of Product

    United States

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